3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by factors like the rigidity of the rings, the steric hindrance of the cyclopropyl group, and the polarities of the various functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic carbonyl group in the benzo[d]oxazol-2(3H)-one group, the nucleophilic nitrogen atoms in the 1,2,3-triazole and azetidine rings, and the potential for ring-opening reactions in the azetidine ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the polarities of its functional groups, and its overall size and shape. These properties could include things like its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Research on triazoles and azetidinones highlights their significance in synthesizing compounds with antibacterial, antifungal, and anticonvulsant properties. For example, triazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activity, showcasing moderate to significant effectiveness against various strains of bacteria and fungi, including Bacillus subtilis and Candida albicans (Rajasekaran, Murugesan, & Anandarajagopal, 2006). Additionally, some triazole derivatives have shown promising anticonvulsant activities, indicating their potential in developing new therapeutic agents for epilepsy (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Structural and Computational Studies
Further research into triazole derivatives includes detailed structural and computational studies. For instance, the crystal structures of triazole compounds have been analyzed to understand better their molecular interactions and properties. This type of research aids in the rational design of new compounds with desired biological or physical characteristics. Density Functional Theory (DFT) studies, for example, provide insights into the molecular structure, vibrational frequencies, and thermodynamic properties of triazole derivatives, enabling predictions about their reactivity and stability (Zeng, Jian, Guo, & Zhang, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c23-16(10-21-14-3-1-2-4-15(14)25-17(21)24)20-7-12(8-20)22-9-13(18-19-22)11-5-6-11/h1-4,9,11-12H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOVNSRDCBOFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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